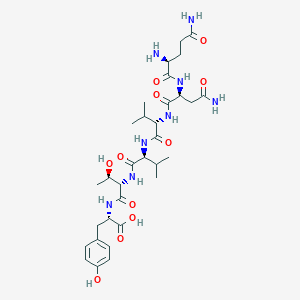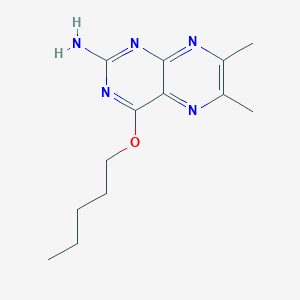![molecular formula C22H14S4 B14190735 4-[2-(Anthracen-9-YL)ethenyl]-2-(2H-1,3-dithiol-2-ylidene)-2H-1,3-dithiole CAS No. 925894-31-1](/img/structure/B14190735.png)
4-[2-(Anthracen-9-YL)ethenyl]-2-(2H-1,3-dithiol-2-ylidene)-2H-1,3-dithiole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[2-(Anthracen-9-YL)ethenyl]-2-(2H-1,3-dithiol-2-ylidene)-2H-1,3-dithiole is a complex organic compound that belongs to the class of anthracene-based derivatives. These compounds are known for their unique photophysical and electrochemical properties, making them valuable in various scientific and industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(Anthracen-9-YL)ethenyl]-2-(2H-1,3-dithiol-2-ylidene)-2H-1,3-dithiole typically involves the Suzuki/Sonogashira cross-coupling reactions. These reactions are carried out under specific conditions to ensure high yields and purity of the final product . The reaction conditions often include the use of palladium catalysts, base, and appropriate solvents.
Industrial Production Methods
Análisis De Reacciones Químicas
Types of Reactions
4-[2-(Anthracen-9-YL)ethenyl]-2-(2H-1,3-dithiol-2-ylidene)-2H-1,3-dithiole undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles depending on the specific substitution reaction. The conditions vary based on the desired reaction, including temperature, solvent, and reaction time.
Major Products
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield anthraquinone derivatives, while reduction may produce dihydroanthracene derivatives.
Aplicaciones Científicas De Investigación
4-[2-(Anthracen-9-YL)ethenyl]-2-(2H-1,3-dithiol-2-ylidene)-2H-1,3-dithiole has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying photophysical properties.
Biology: Investigated for its potential use in bioimaging and as a fluorescent probe.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mecanismo De Acción
The mechanism of action of 4-[2-(Anthracen-9-YL)ethenyl]-2-(2H-1,3-dithiol-2-ylidene)-2H-1,3-dithiole involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to interact with various biological molecules, potentially disrupting cellular processes and leading to therapeutic effects. The exact molecular targets and pathways involved are still under investigation.
Comparación Con Compuestos Similares
Similar Compounds
- 9-(4-Phenyl)anthracene
- 9-(4-Phenylethynyl)-anthracene
- 9,10-Bis(phenylethynyl)anthracene
Comparison
Compared to these similar compounds, 4-[2-(Anthracen-9-YL)ethenyl]-2-(2H-1,3-dithiol-2-ylidene)-2H-1,3-dithiole exhibits unique photophysical and electrochemical properties due to its extended conjugation and the presence of dithiol groups . These properties make it particularly valuable in applications requiring high thermal stability and blue emission with a high quantum yield.
Propiedades
Número CAS |
925894-31-1 |
|---|---|
Fórmula molecular |
C22H14S4 |
Peso molecular |
406.6 g/mol |
Nombre IUPAC |
4-(2-anthracen-9-ylethenyl)-2-(1,3-dithiol-2-ylidene)-1,3-dithiole |
InChI |
InChI=1S/C22H14S4/c1-3-7-18-15(5-1)13-16-6-2-4-8-19(16)20(18)10-9-17-14-25-22(26-17)21-23-11-12-24-21/h1-14H |
Clave InChI |
JHQWSQZQZOIAGT-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C=CC4=CSC(=C5SC=CS5)S4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![1-[(2S,3S)-1,3-dinitropentan-2-yl]-2-methoxybenzene](/img/structure/B14190699.png)

![Undecyl [(4-nitrophenoxy)methyl]octylphosphinate](/img/structure/B14190704.png)


![[(4R)-2-(chloromethyl)-2-methyl-1,3-dioxolan-4-yl]methanol](/img/structure/B14190713.png)
![N-[2-[(1R)-1-[2-(2,5-difluorophenyl)ethyl]-3,4-dihydro-6,7-dimethoxy-2(1H)-isoquinolinyl]ethyl]-N'-(2-methyl-4-quinolinyl)-Urea](/img/structure/B14190718.png)

![4-{1-Amino-2-[(thiophene-2-sulfonyl)amino]ethyl}-N-(pyridin-4-yl)benzamide](/img/structure/B14190725.png)

